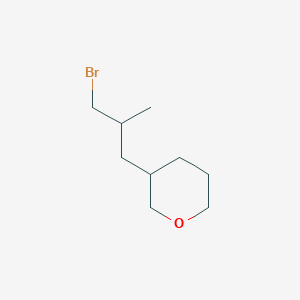![molecular formula C14H12BrFN2O2 B13226121 3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226121.png)
3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound that features a piperidinyl core substituted with a bromo-fluorophenyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidinyl core, followed by the introduction of the bromo-fluorophenyl group through a substitution reaction. The nitrile group is then introduced via a cyanation reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitrile group to an amine or other functional groups.
Substitution: The bromo and fluoro groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium azide (NaN₃) or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Research may explore its potential as a pharmaceutical compound, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may bind to a specific receptor to exert a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the bromo-fluorophenyl group but differs in its core structure and functional groups.
3-Bromo-N-(2-(2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazino)-2-oxoethyl)benzamide: This compound also features a bromo-fluorophenyl group but has a different core and additional functional groups.
Uniqueness
3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C14H12BrFN2O2 |
|---|---|
Molekulargewicht |
339.16 g/mol |
IUPAC-Name |
3-[1-(3-bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H12BrFN2O2/c15-10-4-1-5-11(13(10)16)18-8-2-3-9(14(18)20)12(19)6-7-17/h1,4-5,9H,2-3,6,8H2 |
InChI-Schlüssel |
WXIGJAPLNRMHBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)N(C1)C2=C(C(=CC=C2)Br)F)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


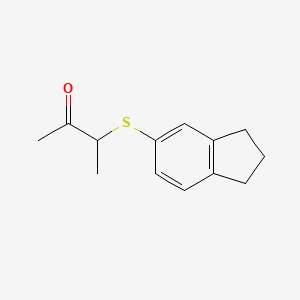
![2-[1-(Aminomethyl)cyclopropyl]acetamide](/img/structure/B13226041.png)
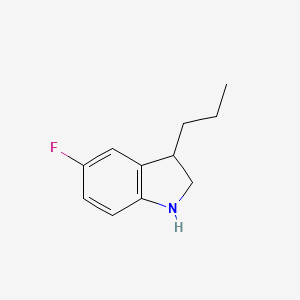

![2-Fluoro-1-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13226054.png)
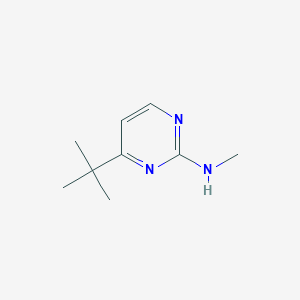

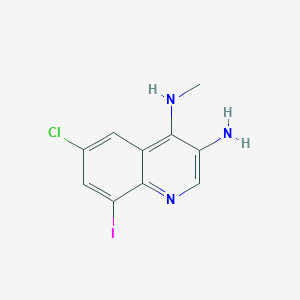
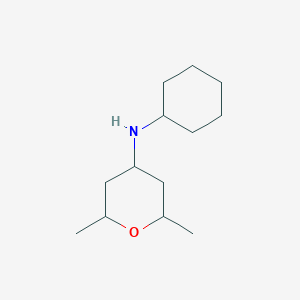
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B13226074.png)
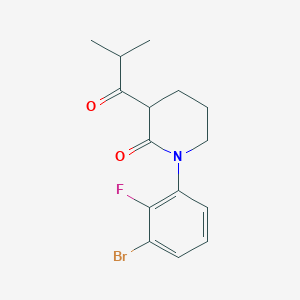

![1-[(1,2-Oxazol-5-yl)methyl]piperazine](/img/structure/B13226103.png)
